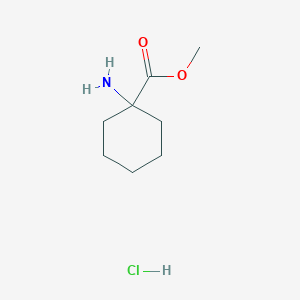
Methyl 1-aminocyclohexanecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl 1-aminocyclohexanecarboxylate hydrochloride is a derivative of cyclohexane, a saturated cyclic hydrocarbon, which has been functionalized with an amino group and a carboxylate ester. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and corrosion inhibitors.
Synthesis Analysis
The synthesis of related cyclohexane derivatives has been explored in several studies. For instance, aminocyclohexane-N′-methylurea was synthesized and characterized using spectroscopic techniques such as FT-IR, H1NMR, and C13NMR . Another study reported the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate through a Hofmann rearrangement, indicating the versatility of cyclohexane derivatives in chemical transformations . Additionally, the Wittig olefination was employed to synthesize cyclopropyl amino acids from methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, showcasing the utility of cyclohexane derivatives in creating conformationally constrained amino acids .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal and molecular structure of a methionine analogue, a conformationally restricted cyclohexane derivative, was determined by single-crystal X-ray analysis . This highlights the importance of structural analysis in understanding the properties and reactivity of such compounds.
Chemical Reactions Analysis
Cyclohexane derivatives undergo various chemical reactions. Methylcyclohexane was aminated to form 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride, demonstrating a method for direct amination of alkanes . The asymmetric Strecker synthesis was used to prepare 1-amino-2-methylcyclohexanecarboxylic acids, illustrating the synthetic versatility of these compounds . Furthermore, the chemistry of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate was explored through reactions such as dehydration, hydrolysis, and epoxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their functional groups. The study on aminocyclohexane-N′-methylurea as a corrosion inhibitor for mild steel in HCl solution provided insights into the adsorption behavior and thermodynamic properties of such compounds . The electrochemical oxidation of a methionine analogue revealed the influence of neighboring groups on oxidation potentials, which is crucial for understanding the reactivity of these molecules .
Applications De Recherche Scientifique
1. Optical Activity and Derivatives
- Study: Optically active trans-2-aminocyclohexanecarboxylic acids and derivatives were prepared and used for the preparation of various active trans-1,2-disubstituted cyclohexanes. This included compounds like ethyl trans-2-aminocyclohexanecarboxylate and trans-2-aminocyclohexanemethanol. The amine-nitrous acid reaction of these cyclohexylamines was examined to give corresponding hydroxy compounds (H. Nohira, K. Ehara, & A. Miyashita, 1970).
2. Antidepressant and Anxiolytic Actions in Animal Models
- Study: 1-Aminocyclopropanecarboxylic acid (ACPC), a high affinity ligand at strychnine-insensitive glycine receptors, showed antidepressant and anxiolytic actions in animal models. It was found effective in models commonly used to evaluate potential antidepressants and anxiolytics. This suggests 1-aminocyclopropanecarboxylates may be a novel class of these agents (R. Trullás et al., 1991).
3. Conformationally Restricted Glutamic Acid Analogues
- Study: The design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a conformationally restricted (S)-glutamic acid (Glu) analogue, was studied. It was designed as a mimic of the folded Glu conformation and synthesized from commercially available starting materials (L. Bunch et al., 2003).
4. Conversion of Methylcyclohexane to 1-Amino-1-Methylcyclohexane
- Study: Methylcyclohexane was aminated to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride. The reaction proceeded via hydride abstraction with subsequent interaction of the methylcyclohexyl cation with the nitrogen-containing nucleophile, representing a useful synthesis for t-carbinamines (P. Kovacic & S. S. Chaudhary, 1967).
5. Anti-Inflammatory Activity of Newly Synthesized Compounds
- Study: Newly synthesized compounds like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibited significant anti-inflammatory activity. These compounds were synthesized from Methyl-2-amino-4-Chlorobenzoate and showed higher anti-inflammatory activity than standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPXRXOMKRLUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627276 | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminocyclohexanecarboxylate hydrochloride | |
CAS RN |
37993-32-1 | |
| Record name | Cyclohexanecarboxylic acid, 1-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37993-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





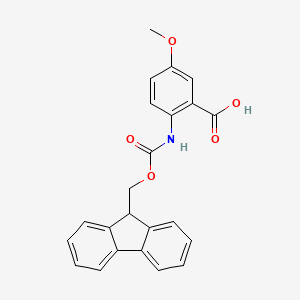
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)
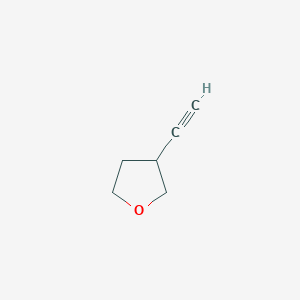



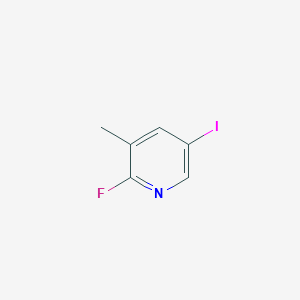
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
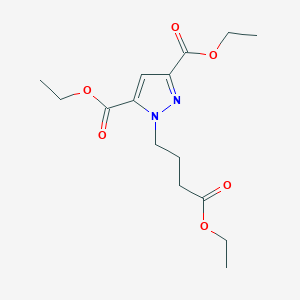
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)